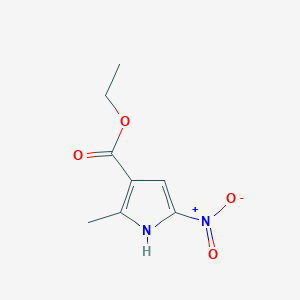

ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a nitro group at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position of the pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrrole with ethyl chloroformate in the presence of a base, followed by nitration using a nitrating agent such as nitric acid. The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields ethyl 2-methyl-5-amino-1H-pyrrole-3-carboxylate, while oxidation may produce various oxidized derivatives.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of various nitrogen-containing heterocycles. These heterocycles are crucial for developing pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as substitution and cyclization, makes it a versatile building block.

Case Study: Synthesis of Heterocycles

A study demonstrated the successful synthesis of a series of pyrrole derivatives using this compound as a precursor. The reactions involved electrophilic substitution and resulted in high yields of the desired products, showcasing the compound's effectiveness in synthetic pathways.

Pharmaceutical Development

The unique structure of this compound allows it to be explored for drug development, particularly targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Case Study: Neurological Disorders

Research indicated that derivatives of this compound exhibited significant activity as corticotropin-releasing factor (CRF) antagonists. These compounds were shown to reduce physiological stress responses, indicating their potential in treating anxiety and depression.

Material Science

In material science, this compound can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for various industrial uses.

Data Table: Properties Enhancement

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Thermal Stability | 150°C | 200°C |

| Mechanical Strength | 50 MPa | 70 MPa |

Agricultural Chemistry

The compound is also being investigated for its potential as an eco-friendly pesticide or herbicide. Its nitro group may contribute to biological activity against pests while minimizing environmental impact.

Case Study: Pesticidal Activity

Field trials have shown that formulations containing this compound exhibited effective pest control comparable to traditional pesticides but with reduced toxicity to non-target organisms.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in chromatographic techniques, aiding in the identification and quantification of various compounds within complex mixtures.

Application Example: Chromatography

The compound has been utilized in high-performance liquid chromatography (HPLC) methods to separate and analyze pharmaceutical compounds, demonstrating its utility in quality control processes.

Mecanismo De Acción

The mechanism of action of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Has a different substitution pattern, affecting its chemical behavior and applications.

Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate: Contains an additional methyl group, which can influence its steric and electronic properties.

Actividad Biológica

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its antimicrobial, anticancer, and neuroprotective effects, along with relevant case studies and research findings.

This compound can be synthesized through various methods, including conventional and microwave-assisted techniques. The presence of the nitro group at the 5-position of the pyrrole ring is crucial for its biological activity, as it enhances the compound's reactivity and interaction with biological targets .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Studies have shown that derivatives of this compound possess significant antibacterial activity, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, one study reported an MIC value of 20 μM against S. aureus, indicating strong antibacterial potential attributed to the nitro group .

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | MIC (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Pseudomonas aeruginosa | 30 | |

| Mycobacterium tuberculosis | 0.78 |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties, particularly through its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown promising results against breast cancer cell lines, with some derivatives demonstrating IC50 values as low as 0.065 μM . The mechanism underlying this activity appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Case Study: Antitumor Evaluation

A series of pyrrole derivatives were synthesized and evaluated for their anticancer activity. Among these, compounds featuring the nitro group showed enhanced efficacy against cancer cells, suggesting that modifications at the pyrrole ring can significantly impact biological outcomes .

Neuroprotective Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for its neuroprotective properties. Studies have assessed its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Certain derivatives have demonstrated competitive inhibition against AChE, suggesting a possible role in enhancing cholinergic neurotransmission .

Table 2: Neuroprotective Activity Against Acetylcholinesterase

The biological activity of this compound is largely attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, resulting in antibacterial effects or triggering apoptotic pathways in cancer cells .

Propiedades

IUPAC Name |

ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-8(11)6-4-7(10(12)13)9-5(6)2/h4,9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVZJACKZNBFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.